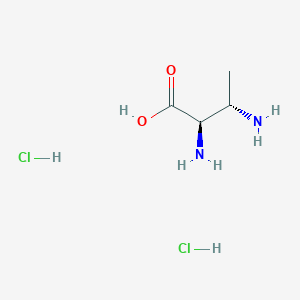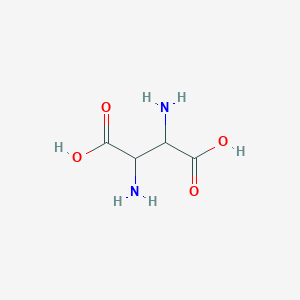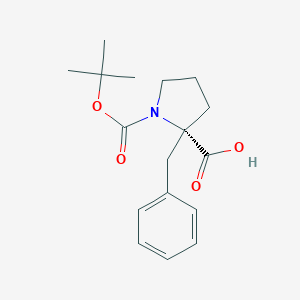
(S)-2-Benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
Overview
Description
Scientific Research Applications
Cognitive-Behavioral Treatment of Obsessive-Compulsive Disorder
This compound has been used in the study of cognitive-behavioral treatments for Obsessive-Compulsive Disorder (OCD). The research showed a decrease in the scores of the interference, severity, and impairment of obsessive-compulsive symptoms .
Functional and Structural MRI Based OCD Diagnosis
The compound has been used in the field of neuroimaging to reveal neural correlates of OCD. The success of these studies has raised hopes of using magnetic resonance imaging (MRI) indices to discriminate patients with OCD and the healthy .
Biomimetic Olfactory Chips
Boc-(S)-alpha-benzyl-proline has been used in the development of biomimetic olfactory chips (BOC). These chips integrate nanotube sensor arrays on nanoporous substrates with up to 10,000 individually addressable gas sensors per chip .
Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts
This compound has been used in the asymmetric synthesis of pyrrolidine-based organocatalysts. These organocatalysts have been used for the facile construction of complex molecular architectures .
Chemical Synthesis
Boc-(S)-alpha-benzyl-proline is used in the chemical synthesis of various compounds. It is particularly useful in the synthesis of chiral pyrrolidines, which are common heterocyclic structural motifs present in biologically active natural and synthetic compounds .
Pharmaceutical Research
This compound is used in pharmaceutical research for the development of new drugs. It is particularly useful in the synthesis of glutamic acid analogues .
Mechanism of Action
Target of Action
This compound is a derivative of proline, an amino acid, and is often used in peptide synthesis . It’s important to note that the specific targets would depend on the context in which this compound is used, such as the type of peptide being synthesized and its intended biological function.
Mode of Action
Boc-(S)-alpha-benzyl-proline acts as a protecting group in peptide synthesis . The tert-butyloxycarbonyl (Boc) group protects the N α-amino group during synthesis . This protection is crucial as it prevents unwanted side reactions from occurring during the synthesis process. The Boc group can be removed under acidic conditions, revealing the original amine group . This allows for the controlled step-by-step addition of amino acids in peptide synthesis.
Pharmacokinetics
It’s worth noting that the pharmacokinetic properties of the final peptide product would be more relevant from a therapeutic perspective .
properties
IUPAC Name |
(2S)-2-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-16(2,3)22-15(21)18-11-7-10-17(18,14(19)20)12-13-8-5-4-6-9-13/h4-6,8-9H,7,10-12H2,1-3H3,(H,19,20)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUNPRGYFCIXSM-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426192 | |
| Record name | 2-Benzyl-1-(tert-butoxycarbonyl)-D-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-(S)-alpha-benzyl-proline | |
CAS RN |
706806-61-3 | |
| Record name | 2-Benzyl-1-(tert-butoxycarbonyl)-D-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boc-(S)-alpha -benzyl-Pro-OH | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







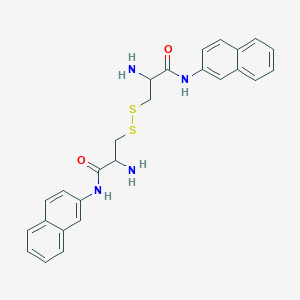
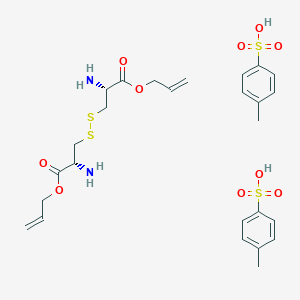

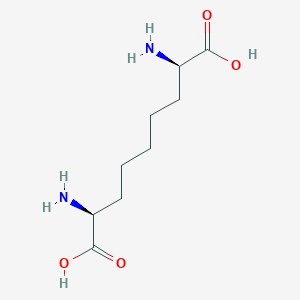

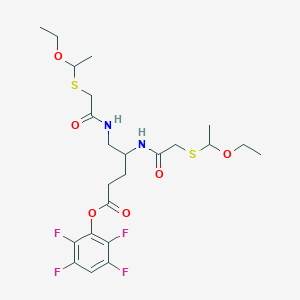
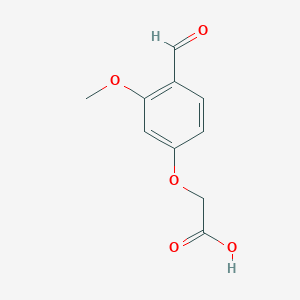
![[4-(3-Hydroxy-3-methylbutyl)phenoxy]acetic acid](/img/structure/B556908.png)
